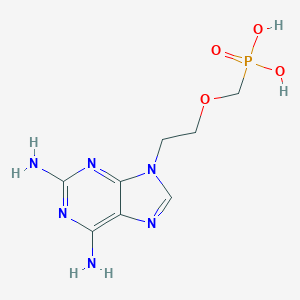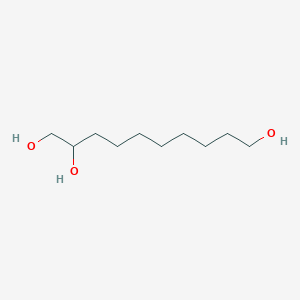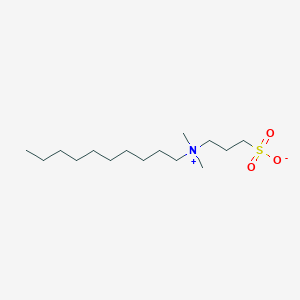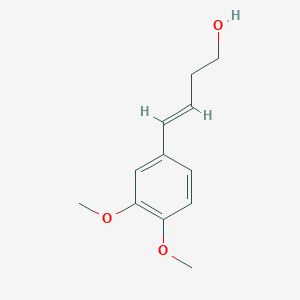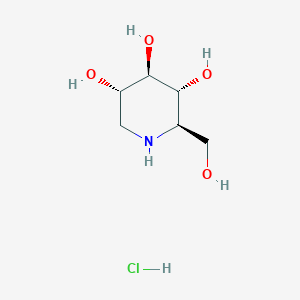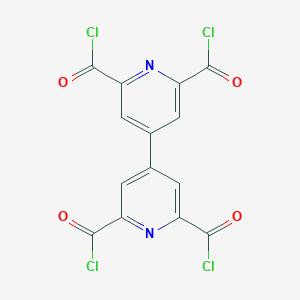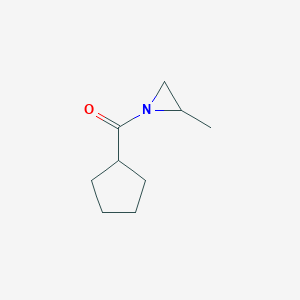
1,2-Diaminonaphthalene
Übersicht
Beschreibung
1,2-Diaminonaphthalene (DAN) is an isomer of naphthalene substituted with two amine groups (NH2), also known as naphthalenediamines . It is a white solid that tends to air-oxidize . It reacts with aldehydes to produce highly fluorescent imidazole derivatives and is used for the fluorophotometric determination of selenium in some kinds of mushrooms .
Synthesis Analysis
The synthesis of 1,2-Diaminonaphthalene usually involves the reduction of the nitronaphthalene derivative and amination of the subsequent hydroxynaphthalene derivative .
Molecular Structure Analysis
The molecular structure of 1,2-Diaminonaphthalene consists of a naphthalene core substituted with two amine groups . The molecular weight of 1,2-Diaminonaphthalene is 158.20 g/mol .
Chemical Reactions Analysis
1,2-Diaminonaphthalene reacts with aldehydes to produce highly fluorescent imidazole derivatives . It is also used as a fluorogenic probe to detect nitric oxide (NO) productions in live cells and animals .
Physical And Chemical Properties Analysis
1,2-Diaminonaphthalene is a white crystalline solid . It has a molecular weight of 158.20 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .
Wissenschaftliche Forschungsanwendungen
Materials Science: Perovskite Synthesis
- Application Summary : Utilized in the synthesis of Dion–Jacobson two-dimensional perovskites .
- Methods : Hydro-iodic acid-based wet chemistry is employed to prepare diaminonaphthalene lead iodide (DANPI) crystals and thin films .
- Results : The materials exhibit a dominant emission peak at about 519 nm, suggesting exciton-related recombination processes. The band gap is direct, at 2.43 eV .
Analytical Chemistry: Selenium Detection
- Application Summary : Employed for the extraction-spectrophotometric determination of selenium in organoselenium compounds .
- Methods : Complexes with selenium (IV) are extracted with toluene, and the absorbance of the extracts is measured .
- Results : The calibration curves are linear in the range of selenium concentrations of 1–9.1 mg/L. The relative error of determination does not exceed ±2% .
Energy Storage: Conductivity Enhancement
- Application Summary : Reinforcement in poly (1,8 diaminonaphthalene) (PDAN) to improve thermal and AC conductivity properties .
- Methods : CdSe quantum dots (QDs) are embedded into the PDAN matrix during polymerization .
- Results : Enhanced thermal degradation and electrical conduction compared to native PDAN .
Environmental Science: Antibacterial Applications
- Application Summary : Used in the development of polymer-functionalized carbon dots for antibacterial applications .
- Methods : Carbon dots developed using 1,5-diaminonaphthalene through solvothermal method .
- Results : The materials can produce singlet oxygen under visible-light, contributing to antibacterial properties .
Medicine: Biomolecule Sensors
- Application Summary : Diaminonaphthalene polymers are used in biomolecule sensors for detecting changes in biological disturbances and environmental contaminations .
- Methods : The polymers are synthesized from aromatic diamines through electrochemical or chemical oxidative polymerization .
- Results : The sensors are capable of detecting hazardous metals, heavy metals, and biomolecules with high sensitivity .
Electronics: Electrochemical Sensors
- Application Summary : Applied in the creation of nanocomposites for electrochemical sensors .
- Methods : Poly(diaminonaphthalene) combined with reduced graphene oxide (RGO) is synthesized using cyclic voltammetry .
- Results : The sensors exhibit limits of detection of 3.30 µg L−1 for Pb2+ and 4.43 µg L−1 for Cd2+ .
Safety And Hazards
1,2-Diaminonaphthalene should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
Zukünftige Richtungen
1,2-Diaminonaphthalene has been used in the synthesis of carbon dots for biomedical and energy applications . It has also been used in the modification of perovskite surfaces to slow their degradation against external stimuli, providing a promising path for increasing the efficiency and durability of perovskite devices .
Eigenschaften
IUPAC Name |
naphthalene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWKDHZTDQSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870808 | |
| Record name | 1,2-Naphthylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diaminonaphthalene | |
CAS RN |
938-25-0, 38096-30-9 | |
| Record name | 1,2-Naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Naphthylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038096309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Naphthalenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Naphthylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 938-25-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

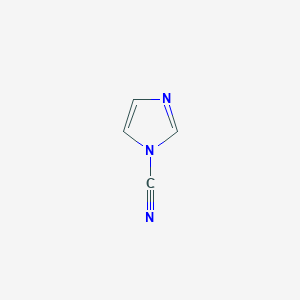
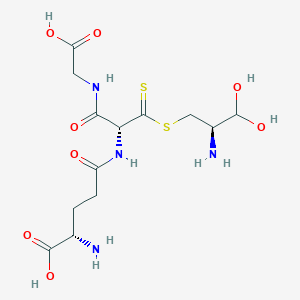
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)


